molecular formula C18H17NO4S B2430254 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate CAS No. 573696-09-0

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate

Cat. No. B2430254
CAS RN: 573696-09-0
M. Wt: 343.4
InChI Key: CWVIKCJOROSWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known to have a wide range of medicinal and biological properties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with other compounds . For example, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded 2-(4-(1-(2-(4-(2-Arylhydrazono)-5-s-4,5-dihydrothiazol-2-yl)hydrazono)-ethyl)phenyl)isoindoline-1,3-dione .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques, including NMR, FTIR, and UV-Vis . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For instance, the reaction of 2-(4-(1-(2-(4-oxo-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)phenyl)isoindoline-1,3-dione with arylidenemalononitrile yielded 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Highly Sensitive Probes

Mani et al. (2018) synthesized a probe similar to "3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate" for the detection of Cr3+ ions. This probe demonstrated a rapid color response and significant fluorescence quenching in dimethyl sulfoxide medium, useful for detecting Cr3+ in living cells (Mani et al., 2018).

Synthesis of Novel Compounds

Vetyugova et al. (2018) worked on ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, related to the queried compound, to synthesize new chemical structures. These structures, upon specific reactions, produced derivatives with potential applications in various fields (Vetyugova et al., 2018).

Anti-microbial and Cytotoxicity Studies

Shankar et al. (2017) synthesized derivatives related to the queried compound and evaluated them for anti-microbial activity and cytotoxicity. These compounds showed promising activity against Gram-positive and Gram-negative bacterial strains, indicating potential applications in medical and pharmaceutical research (Shankar et al., 2017).

Anticancer Agent Synthesis

Ambati et al. (2017) developed derivatives of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one, closely related to the queried compound, as potential anticancer agents. The synthesis involved a series of chemical reactions, leading to compounds that displayed moderate cytotoxic activity against various cancer cell lines (Ambati et al., 2017).

Synthesis of Triazole Derivatives

Mottaghinejad & Alibakhshi (2018) focused on creating triazole derivatives based on a compound similar to the one . These derivatives have diverse biological applications, highlighting the versatile potential of such chemical structures (Mottaghinejad & Alibakhshi, 2018).

Synthesis of Pyrazolopyrimidines and Imidazothiazoles

Rao & Reddy (2008) synthesized new types of 3-coumarinyl-substituted pyrazolopyrimidines and imidazothiazoles. These compounds, derived from reactions involving chromen-2-ones, showcase the chemical versatility and potential application areas of compounds related to "3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate" (Rao & Reddy, 2008).

Fluorescence Sensor for Iron(III) Ions

Joshi et al. (2015) developed coumarin–triazole based probes for detecting iron(III) ions. These probes, similar to the queried compound, exhibited high sensitivity and selective sensing capabilities for Fe3+ ions (Joshi et al., 2015).

Ionic Liquid Catalysis

Ghashang et al. (2016) described an eco-friendly synthesis method using ionic liquids for creating 2-(2-oxo-2H-chromen-4-yl)-3-arylthiazolidin-4-one derivatives. This research indicates the environmental benefits and efficiency of such methods in synthesizing compounds related to the queried compound (Ghashang et al., 2016).

Antimicrobial Activity Studies

Al-Rifai et al. (2011) synthesized new coumarin derivatives, closely related to the queried compound, and tested their antimicrobial activity. The results showed significant inhibitory activity against tested bacterial strains, indicating potential applications in antimicrobial therapies (Al-Rifai et al., 2011).

Safety and Hazards

The safety and hazards of a specific thiazole derivative would depend on its exact structure. For example, (4-Methylthiazol-2-yl)methanol has been classified as a danger under the GHS classification, with hazard statement H318 indicating that it causes serious eye damage .

Future Directions

Thiazole derivatives have a wide range of potential applications in medicine due to their diverse biological activities. Future research could focus on designing and synthesizing new thiazole derivatives with improved biological activity and safety profiles . The anticancer efficacy of certain thiazole derivatives has been compared to the standard anticancer drug doxorubicin, indicating potential future directions for the development of new anticancer drugs .

properties

IUPAC Name

[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-10-9-24-15(19-10)13-7-11-5-6-12(8-14(11)23-16(13)20)22-17(21)18(2,3)4/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVIKCJOROSWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C(C)(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.